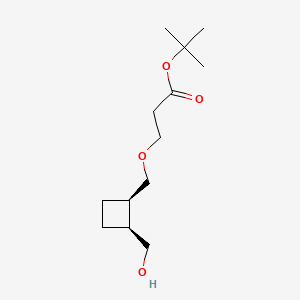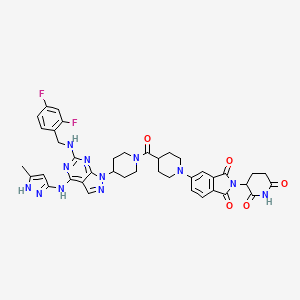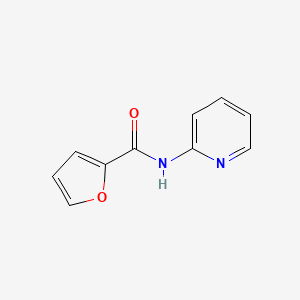
N-(pyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. . The presence of both pyridine and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium . The reaction is carried out under reflux conditions to yield the desired amide. The reaction can be represented as follows:
Acylation Reaction:
Further treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene can lead to the formation of the corresponding carbothioamide . This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield various derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and various alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can yield thiazolo derivatives , while bromination can introduce bromine atoms at specific positions on the furan ring.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Biological Studies: It has been investigated for its interactions with molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase.
Material Science: The compound’s unique structure allows for its use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound is structurally similar but features a methyl group linking the pyridine and furan rings.
N-(pyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
Uniqueness
N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which contribute to its distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13) |
InChI-Schlüssel |
LXCQXPGYOJWAAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
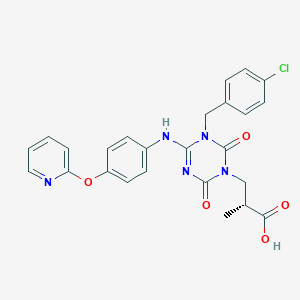




![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
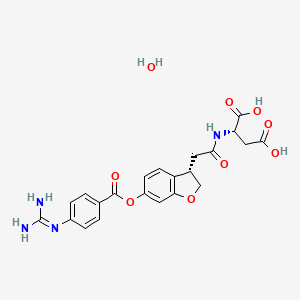

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

